molecular formula C8H6BrClO2 B3243005 3-Bromo-2-chloro-5-methylbenzoic acid CAS No. 154257-78-0

3-Bromo-2-chloro-5-methylbenzoic acid

Cat. No.: B3243005
CAS No.: 154257-78-0
M. Wt: 249.49 g/mol
InChI Key: WWBCWHSPJLLRAB-UHFFFAOYSA-N
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Description

3-Bromo-2-chloro-5-methylbenzoic acid is an organic compound with the molecular formula C8H6BrClO2. It is a derivative of benzoic acid, featuring bromine, chlorine, and methyl substituents on the benzene ring. This compound is used in various chemical reactions and has applications in scientific research and industrial processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-2-chloro-5-methylbenzoic acid typically involves the bromination and chlorination of 5-methylbenzoic acid. The process can be summarized as follows:

    Chlorination: The chlorination step involves the use of chlorine (Cl2) gas, often in the presence of a catalyst like iron(III) chloride (FeCl3).

These reactions are carried out under controlled conditions to ensure the selective substitution of hydrogen atoms with bromine and chlorine atoms at the desired positions on the benzene ring .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale bromination and chlorination processes. These methods are optimized for high yield and cost-effectiveness. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

3-Bromo-2-chloro-5-methylbenzoic acid undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation Reactions: The methyl group can be oxidized to form carboxylic acids or other functional groups.

    Reduction Reactions: The compound can be reduced to form derivatives with different functional groups.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzoic acids, while oxidation can produce carboxylic acids .

Scientific Research Applications

3-Bromo-2-chloro-5-methylbenzoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Bromo-2-chloro-5-methylbenzoic acid involves its interaction with specific molecular targets. The bromine and chlorine atoms can participate in halogen bonding, influencing the compound’s reactivity and interactions with other molecules. The methyl group can also affect the compound’s steric and electronic properties, impacting its behavior in chemical reactions .

Comparison with Similar Compounds

Similar Compounds

    3-Bromo-2-chloro-5-methylbenzoic acid: C8H6BrClO2

    3-Bromo-5-chloro-2-methylbenzoic acid: C8H6BrClO2

    3-Bromo-2-methylbenzoic acid: C8H7BrO2

    2-Chloro-5-methylbenzoic acid: C8H7ClO2

Uniqueness

This compound is unique due to the specific arrangement of bromine, chlorine, and methyl groups on the benzene ring. This unique structure imparts distinct chemical properties and reactivity, making it valuable in various applications .

Properties

IUPAC Name

3-bromo-2-chloro-5-methylbenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrClO2/c1-4-2-5(8(11)12)7(10)6(9)3-4/h2-3H,1H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWBCWHSPJLLRAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)Br)Cl)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrClO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801287653
Record name 3-Bromo-2-chloro-5-methylbenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801287653
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.49 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

154257-78-0
Record name 3-Bromo-2-chloro-5-methylbenzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=154257-78-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Bromo-2-chloro-5-methylbenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801287653
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

The diazonium chloride of 2-amino-3-bromo-5-methylbenzoic acid is obtained by running an aqueous sodium nitrite solution (0.013 mol) dropwise at -5° C. onto a solution containing 0.0109 mol of 2-amino-3-bromo-5-methylbenzoic acid, 10 ml of hydrochloric acid, 10 ml of water and 30 ml of acetic acid. The reaction mixture is then stirred at 0° C. for 30 minutes and then poured into a large-volume round-bottomed flask containing 0.013 mol of cuprous chloride in 10 ml of acetic acid. The mixture obtained is brought to 60° C., stirred for 2 hours, and then hydrolysed after cooling by addition of ice. The precipitate obtained is filtered and washed with water. 3-Bromo-2-chloro-5-methylbenzoic acid is obtained: (Yield 58%, M.p. 160° C.).
Quantity
0.013 mol
Type
reactant
Reaction Step One
Quantity
0.0109 mol
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
reactant
Reaction Step Two
Quantity
30 mL
Type
solvent
Reaction Step Two
[Compound]
Name
cuprous chloride
Quantity
0.013 mol
Type
reactant
Reaction Step Three
Quantity
10 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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